![molecular formula C9H8ClNO2 B12580425 Methyl [(4-chlorophenyl)methylidene]carbamate CAS No. 199604-20-1](/img/structure/B12580425.png)
Methyl [(4-chlorophenyl)methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(4-chlorophenyl)methylidene]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a methyl group attached to a carbamate moiety, which is further connected to a 4-chlorophenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-chlorophenyl)methylidene]carbamate typically involves the reaction of 4-chlorobenzaldehyde with methyl carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzaldehyde and methyl carbamate.
Catalyst: A suitable base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-chlorophenyl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates.
Scientific Research Applications
Methyl [(4-chlorophenyl)methylidene]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of pesticides and herbicides due to its potential pesticidal properties.
Mechanism of Action
The mechanism of action of Methyl [(4-chlorophenyl)methylidene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, resulting in increased levels of acetylcholine and subsequent physiological effects.
Comparison with Similar Compounds
Methyl [(4-chlorophenyl)methylidene]carbamate can be compared with other carbamate compounds, such as:
Methyl [(4-bromophenyl)methylidene]carbamate: Similar structure but with a bromine atom instead of chlorine.
Methyl [(4-fluorophenyl)methylidene]carbamate: Contains a fluorine atom instead of chlorine.
Methyl [(4-methylphenyl)methylidene]carbamate: Has a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in this compound imparts unique chemical and biological properties, such as enhanced reactivity and potential biological activity, compared to its analogs with different substituents.
Properties
CAS No. |
199604-20-1 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
methyl N-[(4-chlorophenyl)methylidene]carbamate |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChI Key |
APHNANULOBWWDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)


![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
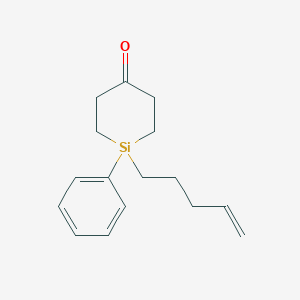
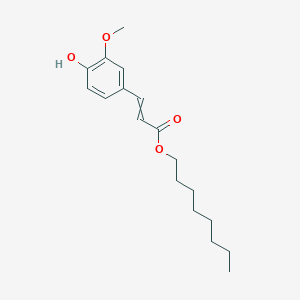
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
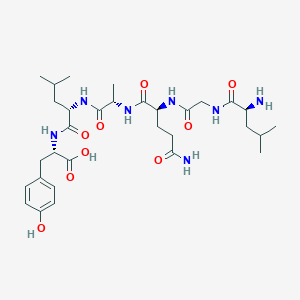
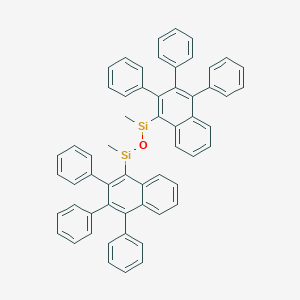
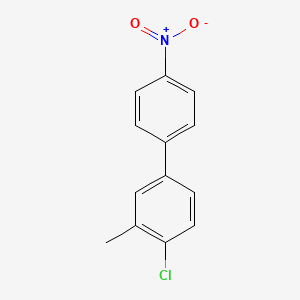
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
